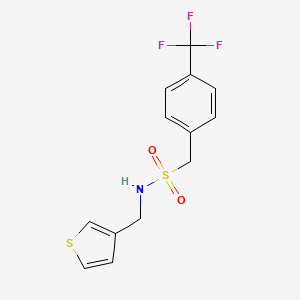
N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, also known as TFPMA, is a sulfonamide compound that has been widely used in scientific research. It is a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in various physiological processes such as cold sensation, pain, and inflammation.
Wirkmechanismus
N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide acts as a competitive antagonist of the TRPM8 channel, binding to the channel pore and blocking the influx of calcium ions that are necessary for channel activation. N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has been shown to be highly selective for TRPM8, with no significant effects on other TRP channels or voltage-gated ion channels. The selectivity of N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide makes it a valuable tool for studying the specific role of TRPM8 in various physiological processes and diseases.
Biochemical and physiological effects:
N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has been shown to block TRPM8-mediated responses in various cell types and tissues, including sensory neurons, prostate cancer cells, and bladder smooth muscle cells. In sensory neurons, N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide blocks the cold-induced firing of action potentials and the cold-evoked release of neurotransmitters such as substance P and calcitonin gene-related peptide. In prostate cancer cells, N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide inhibits the proliferation and migration of cells that express TRPM8. In bladder smooth muscle cells, N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide reduces the contractile response to cold temperature and menthol, suggesting a role for TRPM8 in bladder function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has several advantages as a tool for studying TRPM8. It is highly selective for TRPM8, making it a valuable tool for studying the specific role of TRPM8 in various physiological processes and diseases. N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is also potent, with an IC50 value in the low nanomolar range, allowing for effective inhibition of TRPM8-mediated responses. However, N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has some limitations as well. It is a sulfonamide compound, which may limit its solubility and bioavailability in some experimental systems. In addition, N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide may have off-target effects at high concentrations, which should be taken into account when interpreting experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide and TRPM8. One area of interest is the role of TRPM8 in pain and inflammation. TRPM8 has been implicated in cold allodynia, neuropathic pain, and inflammatory pain, and N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide may be a valuable tool for studying these processes. Another area of interest is the role of TRPM8 in cancer. TRPM8 is overexpressed in several types of cancer, including prostate cancer, and N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide may have therapeutic potential as a TRPM8 inhibitor. Finally, the development of more potent and selective TRPM8 inhibitors, based on the structure of N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, may lead to new insights into the role of TRPM8 in physiology and disease.
Synthesemethoden
N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can be synthesized by reacting 4-(trifluoromethyl)benzylamine with thiophen-3-ylmethanethiol in the presence of a base such as sodium hydride or potassium tert-butoxide. The resulting intermediate is then treated with methanesulfonyl chloride to yield N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has been used extensively in scientific research as a tool to study the TRPM8 channel. TRPM8 is a member of the transient receptor potential (TRP) ion channel family, which is involved in various physiological processes such as pain sensation, thermoregulation, and taste perception. TRPM8 is activated by cold temperature and cooling agents such as menthol, and is also involved in inflammatory pain. N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has been shown to selectively block TRPM8-mediated responses, making it a valuable tool for studying the role of TRPM8 in various physiological processes and diseases.
Eigenschaften
IUPAC Name |
N-(thiophen-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2S2/c14-13(15,16)12-3-1-10(2-4-12)9-21(18,19)17-7-11-5-6-20-8-11/h1-6,8,17H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICWFNROKIIUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCC2=CSC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

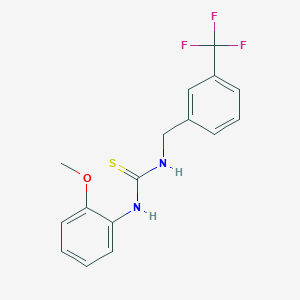
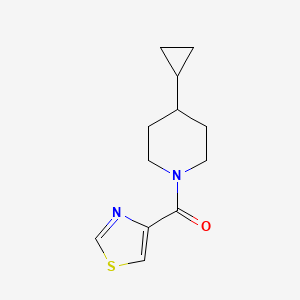
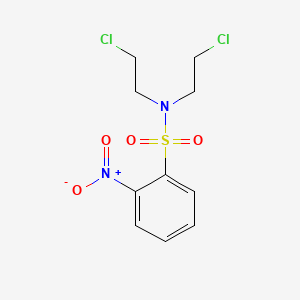
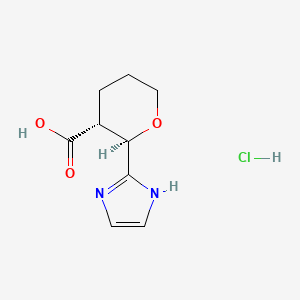
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(4-methylph enyl)carboxamide](/img/structure/B2492485.png)

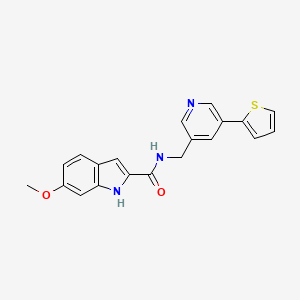
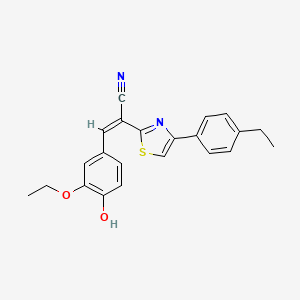
![5-methoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492489.png)
![1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2492490.png)

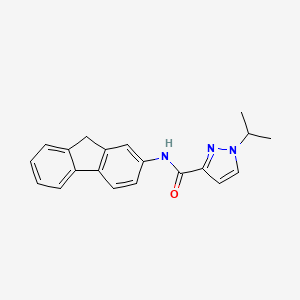
![2-[2-[2-(Phenylmethoxycarbonylamino)ethyl]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2492500.png)
![4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B2492501.png)